molecular formula C14H15F4N3O B12775402 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone CAS No. 92668-62-7

5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone

Cat. No.: B12775402
CAS No.: 92668-62-7
M. Wt: 317.28 g/mol
InChI Key: JANHXFOFNKGBDV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone is a synthetic organic compound It belongs to the class of imidazolidinones, which are known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethylimino Group: This step involves the reaction of the imidazolidinone intermediate with ethylamine or its derivatives.

    Attachment of the Tetrafluoro-m-tolyl Group: This is usually done via a nucleophilic aromatic substitution reaction, where the imidazolidinone derivative reacts with a tetrafluoro-m-tolyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could target the imidazolidinone ring or the tetrafluoro-m-tolyl group, potentially yielding a variety of reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Oxo derivatives of the imidazolidinone ring.

    Reduction Products: Reduced forms of the imidazolidinone or tetrafluoro-m-tolyl group.

    Substitution Products: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology and Medicine

    Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biochemistry: Utilized in studies involving enzyme inhibition or protein-ligand interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance their stability or reactivity.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrafluoro-m-tolyl group could play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-4-(ethylimino)-3-phenyl-2-imidazolidinone: Lacks the tetrafluoro-m-tolyl group, which may result in different reactivity and applications.

    5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone: Similar structure but with a methylimino group instead of an ethylimino group.

Uniqueness

The presence of the tetrafluoro-m-tolyl group in 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone imparts unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This makes it a valuable candidate for various scientific and industrial applications.

Properties

CAS No.

92668-62-7

Molecular Formula

C14H15F4N3O

Molecular Weight

317.28 g/mol

IUPAC Name

5-ethylimino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C14H15F4N3O/c1-4-19-11-13(2,3)20-12(22)21(11)8-5-6-10(15)9(7-8)14(16,17)18/h5-7H,4H2,1-3H3,(H,20,22)

InChI Key

JANHXFOFNKGBDV-UHFFFAOYSA-N

Canonical SMILES

CCN=C1C(NC(=O)N1C2=CC(=C(C=C2)F)C(F)(F)F)(C)C

Origin of Product

United States

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